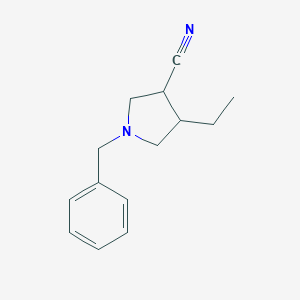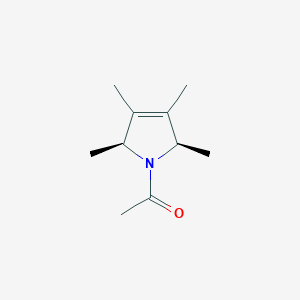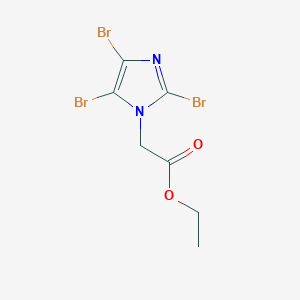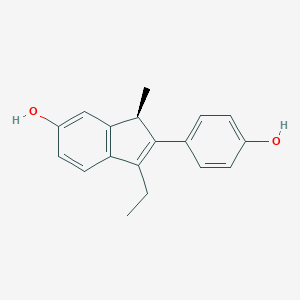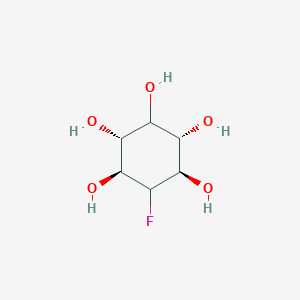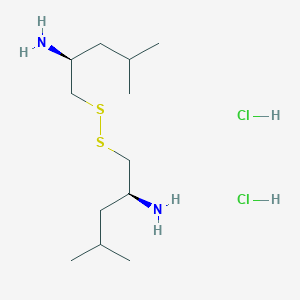![molecular formula C31H41N5O7 B040706 methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate CAS No. 117783-82-1](/img/structure/B40706.png)
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CP-Ome-enkephalin is a synthetic analog of enkephalin, an endogenous opioid peptide. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body. They bind to the body’s opioid receptors, primarily the delta and mu opioid receptors, to exert their effects . CP-Ome-enkephalin is designed to mimic the natural enkephalins but with enhanced stability and potency.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CP-Ome-enkephalin involves the incorporation of cyclopropane-containing dipeptide subunits into the enkephalin framework. This method relies on a highly diastereoselective and enantioselective cyclopropanation step coupled with a novel variant of the Weinreb protocol . The process includes the following steps:
- Preparation of substituted cyclopropanes.
- Incorporation of the cyclopropane subunit into the enkephalin framework.
- Purification using flash chromatography and other techniques.
Industrial Production Methods: Industrial production of CP-Ome-enkephalin involves large-scale synthesis using automated peptide synthesizers. The process includes:
- Solid-phase peptide synthesis (SPPS) to assemble the peptide chain.
- Cyclopropanation and other modifications.
- Purification and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: CP-Ome-enkephalin undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
科学的研究の応用
CP-Ome-enkephalin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of opioid peptides.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions.
Industry: Utilized in the development of new analgesics and other pharmaceutical products
作用機序
CP-Ome-enkephalin exerts its effects by binding to the delta and mu opioid receptors in the body. These receptors are G-protein-coupled receptors that, when activated, inhibit the release of neurotransmitters involved in pain signaling. This leads to reduced pain perception and increased pain tolerance . The molecular targets and pathways involved include:
Delta and Mu Opioid Receptors: Primary targets for CP-Ome-enkephalin.
G-Protein Signaling Pathways: Involved in the downstream effects of receptor activation.
類似化合物との比較
CP-Ome-enkephalin is similar to other enkephalin analogs, such as:
Leu-enkephalin: Another endogenous opioid peptide with a similar structure but different pharmacological properties.
Met-enkephalin: A naturally occurring enkephalin with a methionine residue at the C-terminus.
Dual Enkephalinase Inhibitors (DENKIs): Compounds that inhibit the degradation of enkephalins, enhancing their effects.
Uniqueness: CP-Ome-enkephalin is unique due to its enhanced stability and potency compared to natural enkephalins. The incorporation of cyclopropane-containing subunits provides conformational constraints that improve its pharmacological profile .
特性
CAS番号 |
117783-82-1 |
|---|---|
分子式 |
C31H41N5O7 |
分子量 |
595.7 g/mol |
IUPAC名 |
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate |
InChI |
InChI=1S/C31H41N5O7/c1-19(15-25(38)30(33)13-14-30)17-31(29(42)43-3,22-7-5-4-6-8-22)36-26(39)18-34-27(40)20(2)35-28(41)24(32)16-21-9-11-23(37)12-10-21/h4-12,19-20,24,37H,13-18,32-33H2,1-3H3,(H,34,40)(H,35,41)(H,36,39)/t19?,20-,24+,31-/m1/s1 |
InChIキー |
NTCJYJMDXGFSIF-JZZRHYRJSA-N |
SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N[C@](CC(C)CC(=O)C1(CC1)N)(C2=CC=CC=C2)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
同義語 |
2-Ala-4-cyclopropyl-Phe-Leu-enkephalin methyl ester 2-alanyl-4-cyclopropylphenylalanyl-leucine-enkephalin methyl ester CP-OMe-enkephalin enkephalin-Leu methyl ester, Ala(2)-cyclopropyl-Phe(4)- Leu-enkephalin methyl ester, Ala(2)-cyclopropyl-Phe(4)- leucine-enkephalin methyl ester, alanyl(2)-cyclopropylphenylalanyl(4)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


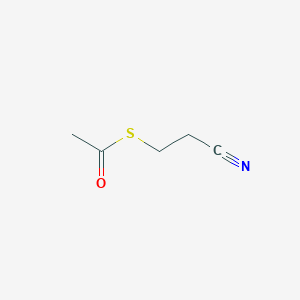
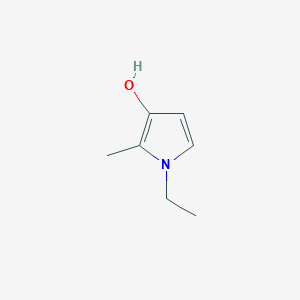
![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)
![4-Sulfocalix[4]arene](/img/structure/B40631.png)

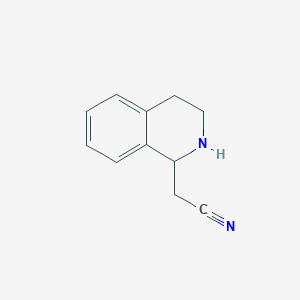
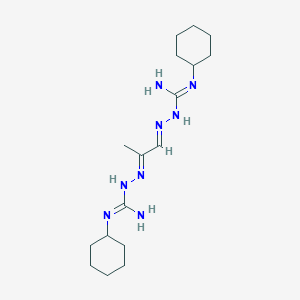
![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
